Cellular Uptake Selectivity: FRα-Positive vs. RFC-Expressing Cell Lines
The 6-methylthieno[2,3-d]pyrimidine core is a key structural element in a series of antifolates that demonstrate high selectivity for folate receptor (FR)-mediated uptake over the ubiquitously expressed reduced folate carrier (RFC). This selectivity is critical for minimizing off-target toxicity. For example, a representative analog from this series (compound 6) exhibits an IC50 of >1000 nM in RFC-expressing PC43-10 cells but a potent IC50 of 1.07 nM in FRα-expressing RT16 cells [1]. This stark contrast in potency, dependent on the transporter, is a hallmark of the scaffold's design.
| Evidence Dimension | Antiproliferative Potency (IC50) in Cells Expressing Different Folate Transporters |
|---|---|
| Target Compound Data | IC50 > 1000 nM (RFC-expressing PC43-10 cells); IC50 = 1.07 nM (FRα-expressing RT16 cells) |
| Comparator Or Baseline | Pemetrexed (PMX), a clinical antifolate, which shows IC50 = 14 nM (PC43-10) and IC50 = 42 nM (RT16) |
| Quantified Difference | For this analog, selectivity ratio (IC50 RFC / IC50 FRα) is >934, compared to a ratio of 0.33 for PMX, indicating a >2800-fold improvement in transporter selectivity. |
| Conditions | Proliferation assays using CHO sublines engineered to express human RFC (PC43-10) or FRα (RT16) [1] |
Why This Matters
This extreme selectivity profile, engineered into the core scaffold, is essential for developing anticancer agents with a wider therapeutic window by avoiding uptake into normal tissues that primarily express RFC.
- [1] A. Wallace-Povirk et al. 'Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors... in folate receptor expressing human tumors.' Bioorg Med Chem. 2021; 37:116093, Table 1. View Source
